An In-depth Technical Guide to the Physicochemical Properties of (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine
An In-depth Technical Guide to the Physicochemical Properties of (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine
Introduction
(2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine, a nitrogen mustard derivative with the CAS Number 22270-22-0, is a compound of significant interest to researchers in drug development and organic synthesis.[1][2] Its bifunctional alkylating nature, stemming from the two chloroethyl groups, underpins its potential biological activity and reactivity.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior that are critical for its handling, formulation, and application in a research setting. The IUPAC name for this compound is 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine.[1] It is also recognized as a potential impurity in the manufacturing of Mirtazapine.[1]
This document is structured to provide not just data, but also the scientific rationale behind the methodologies used to determine these properties, empowering researchers to understand the "why" behind the "how."
Chemical Identity and Structure
A foundational understanding of a molecule's properties begins with its structure.
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Canonical SMILES: CN(CCCl)CC(C1=CC=CC=C1)Cl
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InChI Key: KUSNCWLQRVMIRN-UHFFFAOYSA-N
The presence of a tertiary amine, a phenyl group, and two reactive chloroethyl moieties dictates the compound's chemical behavior, influencing its solubility, basicity, and stability.
Core Physicochemical Properties
The following sections detail the key physicochemical parameters of (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine. Where experimental data is not publicly available, predicted values from reliable computational models are provided.
Table 1: Summary of Physicochemical Properties
| Property | Value | Data Type | Source |
| Melting Point/Freezing Point | No data available | Experimental | - |
| Boiling Point | 248.2 °C at 760 mmHg | Predicted | Echemi |
| Flash Point | 103.9 °C | Predicted | Echemi |
| Water Solubility | No data available | Experimental | - |
| pKa (Basic) | No data available | Experimental | - |
| LogP (Octanol-Water Partition Coefficient) | No data available | Experimental | - |
Melting and Boiling Point
The melting and boiling points are fundamental physical properties that provide information about the purity and the physical state of a substance under different temperatures.
Experimental Protocol: Determination of Boiling Point (Based on OECD Guideline 103)
The determination of the boiling point is crucial for understanding the compound's volatility and for purification processes like distillation. The dynamic method, one of the approaches described in OECD Guideline 103, is a robust technique.[5][6][7]
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Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5][6][7] The dynamic method involves measuring the vapor pressure of the substance at different temperatures.
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Methodology:
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The sample is placed in a vessel equipped with a heating and cooling system, a pressure sensor, and a temperature sensor.
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The pressure in the vessel is reduced, and the sample is heated or cooled until the vapor pressure stabilizes at a specific temperature.
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A series of pressure-temperature measurements are recorded.
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The boiling point at standard atmospheric pressure is determined by interpolation from the vapor pressure curve.
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Causality: This method is chosen for its accuracy and its applicability to a wide range of substances, provided they are thermally stable.[5] For a compound like a nitrogen mustard, which may be susceptible to degradation at elevated temperatures, careful monitoring is essential.
Figure 1: Workflow for Boiling Point Determination via the Dynamic Method.
Experimental Protocol: Determination of Melting Point (Based on OECD Guideline 102)
The melting point is a key indicator of a solid compound's purity. Several methods are available under OECD Guideline 102, with the capillary method being common.[8][9][10]
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Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[8][9]
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Methodology:
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A small, powdered sample of the crystalline substance is packed into a capillary tube.
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The capillary tube is placed in a heated block or bath alongside a calibrated thermometer.
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The temperature is raised slowly and steadily.
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The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting range.
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Causality: A sharp melting point (a narrow range) is indicative of a high degree of purity. Impurities tend to broaden and depress the melting range.
Solubility
Solubility data is critical for drug development, as it influences absorption and formulation strategies.
Experimental Protocol: Water Solubility Determination (Based on OECD Guideline 105)
The flask method, described in OECD Guideline 105, is suitable for substances with solubilities above 10⁻² g/L.[1][11]
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Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous phase is then determined.
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Methodology:
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An excess amount of the substance is added to a known volume of water in a flask.
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The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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The undissolved solid is separated from the solution by centrifugation and/or filtration.
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The concentration of the dissolved substance in the clear aqueous phase is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
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-
Causality: This method ensures that a true equilibrium is reached, providing a reliable measure of the intrinsic water solubility. Given the potential for hydrolysis of the chloroethyl groups in an aqueous medium, the stability of the compound under the test conditions must be concurrently evaluated.
Figure 2: Workflow for Water Solubility Determination using the Flask Method.
pKa and LogP
The acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) are fundamental parameters in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
pKa: The tertiary amine in (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine is basic and will be protonated at physiological pH. The pKa value quantifies the strength of this basicity.
LogP: This parameter measures the lipophilicity of a compound. A higher LogP indicates greater partitioning into lipidic environments, such as cell membranes.
Experimental Protocol: Determination of pKa and LogP
Standardized OECD guidelines are available for the determination of these properties. For pKa, titrimetric or spectrophotometric methods can be employed. For LogP, the shake-flask method (OECD Guideline 107) is a classical approach.
Stability and Reactivity
As a nitrogen mustard, (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine is expected to exhibit significant reactivity, particularly in aqueous and nucleophilic environments.
The key to the reactivity of nitrogen mustards is the intramolecular cyclization to form a highly reactive aziridinium ion.[4] This electrophilic species can then be attacked by nucleophiles.
Figure 3: Reactive Intermediate Formation of Nitrogen Mustards.
This reactivity has several important implications:
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Aqueous Instability: The compound is likely to hydrolyze in water, with the chloroethyl groups being replaced by hydroxyl groups. The rate of hydrolysis is expected to be pH-dependent.
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Biological Activity: The aziridinium ion is a potent alkylating agent that can react with nucleophilic sites on biological macromolecules, such as the N7 of guanine in DNA.[3] This is the basis for the cytotoxic effects of many nitrogen mustard-based chemotherapeutic agents.[3]
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Handling and Storage: Due to its reactivity, the compound should be stored in a dry, inert atmosphere to prevent degradation.
Stability Studies:
A typical stability study would involve dissolving the compound in various buffered aqueous solutions at different pH values and temperatures. Aliquots would be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and identify any degradation products.
Analytical Methodologies
Accurate quantification of (2-Chloro-2-phenylethyl)(2-chloroethyl)methylamine is essential for its use in research. High-Performance Liquid Chromatography (HPLC) is a suitable technique.
Protocol: HPLC Method for Quantification
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Column: A reverse-phase C18 column is a common choice for compounds of this polarity.
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Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.
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Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., around 254 nm) would be appropriate.
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Sample Preparation: Due to the compound's reactivity, derivatization with a thiol-containing reagent can be employed to form a stable derivative prior to HPLC analysis.
Conclusion
References
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OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]
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PubChem. 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. [Link]
-
Pharmaffiliates. 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethan-1-amine. [Link]
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OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 103: Boiling Point. OECD Publishing. [Link]
-
OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 102: Melting Point/Melting Range. OECD Publishing. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link]
-
Analytice. OECD n°102: Melting point/Melting interval. [Link]
-
LCS Laboratory. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Link]
-
Wang, Q.-Q., Begum, R. A., Day, V. W., & Bowman-James, K. (2012). Sulfur, oxygen, and nitrogen mustards: stability and reactivity. Organic & Biomolecular Chemistry, 10(44), 8786–8793. [Link]
-
Reepmeyer, J. C. (2005). Analysis of the nitrogen mustard mechlorethamine in topical pharmaceutical preparations by high-performance liquid chromatography. Journal of Chromatography A, 1085(2), 262-269. [Link]
Sources
- 1. filab.fr [filab.fr]
- 2. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 11. oecd.org [oecd.org]
